molecular formula C7H6BrN3 B1490712 1-Azido-4-bromo-2-methylbenzene CAS No. 1199273-60-3

1-Azido-4-bromo-2-methylbenzene

Cat. No.: B1490712
CAS No.: 1199273-60-3
M. Wt: 212.05 g/mol
InChI Key: UVSZVKGRZLEDLZ-UHFFFAOYSA-N
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Description

1-Azido-4-bromo-2-methylbenzene (CAS 1097885-39-6) is a benzene derivative with a molecular formula of C 7 H 6 BrN 3 and a molecular weight of 212.05 g/mol . This compound features both an azide functional group and a bromine substituent on the aromatic ring, making it a valuable bifunctional intermediate in synthetic chemistry and materials science. The presence of the azide group makes this compound an excellent precursor for the Huisgen 1,3-dipolar cycloaddition, a foundational "click chemistry" reaction, enabling the facile formation of 1,2,3-triazoles. Concurrently, the bromine atom offers a handle for further synthetic manipulation via cross-coupling reactions, such as Suzuki or Heck reactions. This unique combination allows researchers to use this compound as a versatile building block for constructing more complex molecular architectures, including functionalized polymers, dendritic structures, and pharmaceutical scaffolds . Safety Information: While a specific safety data sheet for this compound was not located in the search results, azido compounds, as a class, can be unstable and thermally sensitive. It is strongly recommended to consult relevant safety resources and handle this material with appropriate precautions, including the use of personal protective equipment and safety shields. Please Note: This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azido-4-bromo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSZVKGRZLEDLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Azido 4 Bromo 2 Methylbenzene

Precursor Derivatization Strategies

The construction of 1-Azido-4-bromo-2-methylbenzene relies on the careful selection and modification of precursor molecules. The two most logical retrosynthetic disconnections point towards diazotization of a substituted aniline (B41778) or electrophilic bromination of a substituted azidotoluene.

Diazotization-Azide Displacement Routes

The most common and reliable method for introducing an azide (B81097) group onto an aromatic ring is through the diazotization of a primary arylamine, followed by displacement with an azide salt. wikipedia.org For the target molecule, this strategy begins with the precursor 4-bromo-2-methylaniline (B145978). google.com This precursor is commercially available or can be synthesized through methods such as the bromination of N-(2-methylphenyl) acetamide (B32628) followed by hydrolysis. google.com

The core of this route is the Sandmeyer-type reaction. The primary amine group of 4-bromo-2-methylaniline is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid. numberanalytics.comorganic-chemistry.org This transformation is highly sensitive to temperature and must be carried out in the cold (0–5°C) to prevent the premature decomposition of the unstable diazonium salt. numberanalytics.com Once formed, the diazonium group serves as an excellent leaving group (N₂) and is readily displaced by the azide anion (N₃⁻), usually introduced as an aqueous solution of sodium azide. organic-chemistry.orgorganic-chemistry.org This method is generally high-yielding and benefits from the wide availability of the aniline precursor.

Bromination of Azidotoluene Derivatives

An alternative approach involves the electrophilic bromination of an azidotoluene precursor. The logical starting material for this route would be 1-azido-2-methylbenzene (B1267031) (also known as o-azidotoluene). In this scenario, the existing substituents (the ortho-directing methyl group and the ortho, para-directing azide group) guide the position of the incoming electrophile (Br⁺).

The directing effects of the substituents are crucial. Both the azido (B1232118) and methyl groups activate the ring towards electrophilic substitution and direct incoming electrophiles to the positions ortho and para relative to themselves. For 1-azido-2-methylbenzene, the position para to the strong activating azido group (position 4) is sterically accessible and electronically favored, leading to the desired this compound product. Various brominating agents and conditions can be employed, such as molecular bromine with a Lewis acid catalyst or N-bromosuccinimide (NBS) in a strong acid, to achieve the bromination of activated or deactivated aromatic rings. acs.org

Detailed Synthetic Procedures and Reaction Conditions

The successful synthesis of this compound requires precise control over reaction parameters. The diazotization pathway is the most well-documented for analogous aryl azides.

Stepwise Reaction Pathways

Route 1: Diazotization of 4-bromo-2-methylaniline

Diazonium Salt Formation: 4-bromo-2-methylaniline is dissolved in a cold aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. numberanalytics.com A solution of sodium nitrite (NaNO₂) in water is then added dropwise, maintaining the temperature between 0 and 5°C. numberanalytics.com The reaction mixture is stirred for a period to ensure complete formation of the 4-bromo-2-methylbenzenediazonium salt. libretexts.org

Azide Displacement: To the cold solution of the newly formed diazonium salt, an aqueous solution of sodium azide (NaN₃) is added. organic-chemistry.org The reaction is often characterized by the evolution of nitrogen gas as the diazonium group is displaced. libretexts.org The mixture may be allowed to warm to room temperature to ensure the reaction goes to completion.

Workup and Purification: The resulting organic azide is typically insoluble in water and can be extracted using an organic solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried over an agent like sodium sulfate (B86663), and the solvent is removed under reduced pressure. Purification is often achieved by column chromatography.

Catalytic Systems and Optimized Reaction Parameters (Solvent, Temperature, Atmosphere)

While the diazotization-azidation sequence itself is stoichiometric rather than catalytic, the conditions are critical. Recent advancements have explored using p-toluenesulfonic acid (p-TsOH) which can produce more stable and easily handled arenediazonium tosylate salts, simplifying the procedure and often providing clean products without the need for metal catalysts. organic-chemistry.orgorganic-chemistry.org The reaction is performed under a normal atmosphere in an aqueous medium.

For the alternative bromination route, a catalytic system would likely be necessary. Electrophilic aromatic bromination can be catalyzed by Lewis acids like FeBr₃ or AlCl₃ when using molecular bromine (Br₂). Alternatively, N-bromosuccinimide (NBS) can be used as the bromine source, often activated by a strong protic acid like sulfuric acid (H₂SO₄). acs.org

The following table summarizes the key reaction parameters for the primary synthetic route:

ParameterConditionPurpose
Precursor 4-bromo-2-methylanilineProvides the carbon skeleton with correct methyl and bromo positions.
Diazotizing Agent NaNO₂ / aq. HClGenerates nitrous acid in situ to convert the amine to a diazonium salt. organic-chemistry.org
Azide Source Sodium Azide (NaN₃)Acts as the nucleophile to displace the diazonium group. organic-chemistry.org
Solvent Water / Organic SolventWater is the medium for the reaction; an organic solvent is used for extraction.
Temperature 0–5°C (Diazotization)Critical to maintain the stability of the diazonium salt intermediate. numberanalytics.com
Atmosphere NormalNo special atmosphere is generally required for this reaction sequence.

Optimization of Synthetic Yield and Purity

Maximizing the yield and purity of this compound hinges on careful control of the reaction conditions and effective purification.

Key Optimization Factors:

Stoichiometry: Precise control of the molar ratios of reactants is essential. A slight excess of sodium nitrite is often used to ensure complete diazotization, while the amount of sodium azide is typically stoichiometric or in slight excess to drive the displacement reaction to completion.

Acid Concentration: The acidity of the medium must be sufficient to fully protonate the aniline and generate nitrous acid. numberanalytics.comicrc.ac.ir

Purification: Due to the potential for side reactions, purification is crucial. Column chromatography using a silica (B1680970) gel stationary phase and a non-polar eluent system (e.g., hexane/ethyl acetate) is a standard method for isolating the pure aryl azide from unreacted starting materials or byproducts. The purity of the final product can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Recent developments in flow chemistry offer a path to improved safety and purity in azide synthesis by allowing for the generation and immediate use of these potentially hazardous compounds in a contained system, minimizing handling and decomposition risks. cam.ac.ukrsc.org

Stoichiometric Control and Reaction Progress Monitoring Techniques

Precise control over the stoichiometry of reactants is crucial for maximizing the yield and minimizing the formation of byproducts in the synthesis of this compound. In the diazotization-azidation sequence, the molar ratios of the aniline, diazotizing agent, and azide source must be carefully managed. For instance, in related syntheses, optimizing the stoichiometry, such as using 1.2 equivalents of sodium azide, has been shown to improve yields.

To ensure the reaction proceeds to completion and to identify the optimal reaction time, various monitoring techniques are employed. Thin-layer chromatography (TLC) is a common and effective method for qualitatively tracking the progress of a reaction. rsc.org By spotting the reaction mixture on a TLC plate alongside the starting material, chemists can visualize the consumption of the reactant and the formation of the product. rsc.org For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) can be utilized. sigmaaldrich.comsigmaaldrich.cn HPLC provides detailed information about the concentration of reactants, products, and any impurities in the reaction mixture over time. sigmaaldrich.comsigmaaldrich.cn In some advanced setups, in-line or on-line Nuclear Magnetic Resonance (NMR) spectroscopy can be used for real-time reaction monitoring, offering insights into reaction kinetics and the detection of transient intermediates. beilstein-journals.org

Post-Synthesis Purification Methodologies

Following the completion of the synthesis, the crude product mixture typically contains unreacted starting materials, byproducts, and residual reagents. Therefore, a purification step is necessary to isolate the this compound in high purity. A widely used and effective technique for this purpose is column chromatography. rsc.org

In this method, the crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.orgrsc.orgorgsyn.org An appropriate solvent or a mixture of solvents, known as the eluent, is then passed through the column. orgsyn.org The different components of the mixture travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the eluent, allowing for their separation. The fractions are collected and analyzed, typically by TLC, to identify those containing the pure desired product. rsc.org The solvent is then removed from the pure fractions, usually by rotary evaporation, to yield the purified this compound. rsc.org The choice of eluent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is critical for achieving good separation. rsc.org

Comparative Analysis of Synthetic Routes

While the diazotization of 4-bromo-2-methylaniline is the most probable and direct route to this compound, other theoretical pathways could be considered, though they may present significant challenges.

Efficiency and Selectivity Considerations

Alternative routes, such as a nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor, would likely suffer from lower efficiency and selectivity. For instance, attempting to displace a halogen with an azide on a molecule like 1,4-dibromo-2-methylbenzene would likely lead to a mixture of products, as both bromine atoms could potentially react, and the reaction conditions might need to be harsh, leading to lower yields and potential side reactions.

Challenges and Limitations in Scalable Synthesis

Scaling up the synthesis of this compound from a laboratory scale to an industrial scale presents several challenges.

Safety Concerns: Organic azides are potentially explosive compounds and must be handled with extreme caution, especially in larger quantities. They can be sensitive to heat, shock, and friction. The diazotization step also involves the formation of diazonium salts, which can be unstable and explosive when isolated in a dry state. Therefore, strict temperature control and procedural safeguards are paramount for a safe scale-up.

Reaction Conditions: Maintaining consistent and efficient mixing and heat transfer in large reactors can be challenging. The low temperatures required for the diazotization step can be difficult and costly to maintain on an industrial scale.

Purification: While column chromatography is effective in the lab, it can be expensive and cumbersome for large-scale purifications. Alternative purification methods like crystallization or distillation might need to be developed and optimized for industrial production.

Cost: The cost of starting materials, reagents, solvents, and the necessary safety infrastructure for handling hazardous materials can significantly impact the economic viability of a large-scale synthesis.

Interactive Data Table: Synthetic Parameters

ParameterDetails
Starting Material 4-bromo-2-methylaniline
Key Reagents Sodium nitrite, Hydrochloric acid, Sodium azide
Typical Reaction Temperature 0-5 °C for diazotization
Reaction Monitoring Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC)
Purification Method Column Chromatography

Reactivity and Mechanistic Studies of 1 Azido 4 Bromo 2 Methylbenzene

Azide (B81097) Group Transformations

The azide group in 1-azido-4-bromo-2-methylbenzene is a key functional handle for a variety of chemical reactions, most notably cycloadditions and reductions.

Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, a concept introduced to describe reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed. tcichemicals.com This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole. chemie-brunschwig.ch The resulting triazole ring is a stable aromatic heterocycle that can act as a rigid linker in larger molecular architectures. tcichemicals.comchemie-brunschwig.ch

The reaction of this compound with various terminal alkynes in the presence of a copper(I) catalyst leads to the formation of the corresponding 1-(4-bromo-2-methylphenyl)-4-substituted-1H-1,2,3-triazoles. beilstein-journals.orgscielo.br This transformation is highly efficient and tolerates a wide range of functional groups on the alkyne partner. nih.gov The CuAAC reaction is a powerful tool for creating complex molecules by linking different building blocks. beilstein-journals.org

A typical procedure involves the reaction of the azide and the alkyne in a suitable solvent, often in the presence of a copper(II) salt like CuSO₄·5H₂O and a reducing agent such as sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. beilstein-journals.orgresearchgate.net

Table 1: Examples of CuAAC Reactions

Alkyne Product Yield
Phenylacetylene 1-(4-bromo-2-methylphenyl)-4-phenyl-1H-1,2,3-triazole High
Propargyl alcohol (1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol High

Note: This table is illustrative and based on the general high-yielding nature of CuAAC reactions.

The rate and efficiency of the CuAAC reaction can be significantly influenced by the choice of ligand and the copper source. nih.gov While the reaction can proceed without a ligand, the use of ligands can accelerate the reaction, particularly in dilute solutions or with challenging substrates. nih.gov

Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) and its derivatives are known to stabilize the Cu(I) oxidation state and prevent the formation of inactive copper species. nih.gov The choice of solvent also plays a crucial role, with donor solvents like DMSO and NMP being capable of disrupting inhibitory copper chelates that can form at high ligand-to-copper ratios. nih.gov The nature of the amine ligand can also strongly influence the rate and chemoselectivity of the reaction. nih.gov For instance, certain tris(heterocyclemethyl)amines have been shown to be superior catalysts under specific conditions. nih.gov

Table 2: Common Ligands and Catalysts in CuAAC

Ligand/Catalyst System Key Features
CuSO₄/Sodium Ascorbate Common in situ generation of Cu(I). beilstein-journals.orgbeilstein-journals.org
CuI Direct source of the active catalyst. beilstein-journals.org
Tris(benzyltriazolylmethyl)amine (TBTA) Accelerates the reaction and stabilizes Cu(I). nih.gov

Staudinger Reduction and Amination Pathways

The azide group of this compound can be reduced to a primary amine through the Staudinger reaction. organic-chemistry.orgwikipedia.org This mild reduction method involves the reaction of the azide with a phosphine (B1218219), typically triphenylphosphine, to form a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses dinitrogen gas to yield an iminophosphorane. wikipedia.org Subsequent hydrolysis of the iminophosphorane produces the corresponding amine, 4-bromo-2-methylaniline (B145978), and a phosphine oxide byproduct. wikipedia.org

Reaction Scheme:

Formation of Phosphazide: C₇H₆BrN₃ + P(C₆H₅)₃ → C₇H₆BrN=NP(C₆H₅)₃ + N₂

Hydrolysis to Amine: C₇H₆BrN=NP(C₆H₅)₃ + H₂O → C₇H₆BrN₂ + O=P(C₆H₅)₃

Thermal Decomposition Pathways and Kinetic Studies

Aryl azides, including this compound, are known to be thermally sensitive. Upon heating, they can decompose with the extrusion of molecular nitrogen to form highly reactive nitrene intermediates. dtic.milresearchgate.net The primary step in the thermal decomposition of many organic azides is the breaking of the azido (B1232118) bond, which typically occurs at temperatures around 120 °C. dtic.mil

Kinetic studies on similar azido compounds have shown that the initial decomposition, leading to the release of nitrogen, is the rate-limiting step. researchgate.net The activation energies for the thermal decomposition of azido polymers have been found to be in the range of 170 kJ/mol. dtic.mil The resulting nitrene can then undergo various subsequent reactions, including intramolecular cyclization or intermolecular reactions, leading to the formation of a variety of products. researchgate.net

Bromine Atom Reactivity

The bromine atom on the aromatic ring of this compound is susceptible to substitution by various nucleophiles, although it is generally less reactive than the azide group in cycloaddition reactions. This allows for the selective functionalization of the molecule. For instance, the bromine atom can be replaced by other groups through nucleophilic aromatic substitution (SNAr) reactions, although these reactions often require harsh conditions or the presence of activating groups.

Due to the presence of both the bromine and azide groups, this compound is a more versatile intermediate compared to analogues with less reactive halogens. This dual reactivity allows for a wider range of synthetic transformations and the creation of diverse chemical structures.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides. In this reaction, a nucleophile displaces a halide ion from the aromatic ring. The feasibility of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. wikipedia.org Aromatic rings, being electron-rich, are generally poor substrates for nucleophilic attack unless activated by potent electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com

Bromobenzene and its derivatives are generally resistant to SNAr because bromine is a deactivating group. For an SNAr reaction to proceed, strong electron-withdrawing groups are typically required at the ortho and/or para positions relative to the leaving group. wikipedia.orgyoutube.com In this compound, the azide group is ortho to the bromine atom, and the methyl group is meta. The electron-withdrawing nature of the azide group at the ortho position can help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby facilitating the substitution. wikipedia.org However, the electron-donating methyl group at the meta position has a lesser, but still deactivating, influence.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, followed by the departure of the leaving group to restore the aromaticity of the ring. youtube.com

Table 1: Factors Influencing SNAr Reactivity of this compound

FactorInfluence on SNAr Reactivity
Azide Group (ortho) Electron-withdrawing, activates the ring towards nucleophilic attack by stabilizing the Meisenheimer complex.
Bromine Atom (para) Good leaving group.
Methyl Group (meta) Electron-donating, slightly deactivates the ring towards nucleophilic attack.
Nucleophile Strength Stronger nucleophiles are generally required to initiate the reaction.
Solvent Polar aprotic solvents can enhance the rate of reaction.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom on the benzene (B151609) ring serves as the reactive site for these transformations.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govrsc.org In the case of this compound, the C-Br bond undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. Subsequent transmetalation with an organoboron species and reductive elimination yields the cross-coupled product. This reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable method for the synthesis of complex molecules. nih.gov

The Heck reaction is another important palladium-catalyzed cross-coupling reaction that involves the reaction of an unsaturated halide (or triflate) with an alkene. researchgate.net For this compound, the reaction would proceed via oxidative addition of the C-Br bond to the palladium catalyst, followed by insertion of an alkene and subsequent β-hydride elimination to afford the substituted alkene product.

Table 2: Overview of Cross-Coupling Reactions

ReactionCoupling PartnerKey ReagentsProduct Type
Suzuki-Miyaura Organoboron compound (e.g., boronic acid or ester)Palladium catalyst, baseBiaryl or substituted benzene
Heck AlkenePalladium catalyst, baseSubstituted alkene

Radical Reactions Involving the Bromine Moiety

The bromine atom in this compound can also participate in radical reactions. Homolytic cleavage of the C-Br bond can be induced by radical initiators or photochemically. The resulting aryl radical can then undergo various transformations. For instance, bromine azide (BrN3) can be generated in situ and participate in radical bromoazidations of alkenes. nih.gov While this specific reaction may not directly involve this compound as a starting material, it highlights the potential for radical chemistry involving the bromo and azido functionalities. nih.gov

Interactions of Functional Groups: Azide, Bromine, and Methyl

Electronic Effects on Reactivity (Electron-Withdrawing/Donating Properties)

The electronic nature of the substituents on the aromatic ring plays a pivotal role in its reactivity. wikipedia.org

Azide Group (N3): The azide group is generally considered to be electron-withdrawing through the inductive effect, although its resonance effect can be more complex. This electron-withdrawing nature is important for activating the ring towards nucleophilic attack in SNAr reactions. wikipedia.org

Bromine Atom (Br): Halogens are deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which outweighs their resonance electron-donating effect. In the context of nucleophilic aromatic substitution, the key role of bromine is as a good leaving group. wikipedia.org

Methyl Group (CH3): The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This property tends to deactivate the ring towards nucleophilic attack. wikipedia.org

The combined electronic influence of these groups on this compound results in a nuanced reactivity profile. The activating effect of the ortho-azide group for SNAr is tempered by the deactivating effect of the meta-methyl group.

Steric Hindrance and Regioselectivity

The spatial arrangement of the functional groups introduces steric hindrance that can influence the regioselectivity of reactions.

The methyl group at the 2-position provides steric bulk around the 1-position where the azide group is located and the 3-position. This can hinder the approach of bulky reagents to these positions. In cross-coupling reactions at the 4-position (C-Br bond), the ortho-methyl group can also exert a steric influence, potentially affecting the rate and efficiency of the catalytic process.

In SNAr reactions, the attack of a nucleophile at the carbon bearing the bromine is influenced by the adjacent substituents. The presence of the methyl group at the meta-position is less likely to cause significant steric hindrance to the incoming nucleophile at the para-position.

Reaction Mechanism Elucidation

Elucidating the reaction mechanisms for transformations involving this compound requires a combination of experimental and computational methods.

For SNAr reactions , mechanistic studies would involve investigating the kinetics of the reaction to determine the rate-determining step. masterorganicchemistry.com The identification of the Meisenheimer complex as an intermediate, for instance through spectroscopic techniques, would provide strong evidence for the proposed addition-elimination mechanism. wikipedia.org

For cross-coupling reactions , the catalytic cycle is generally well-established. However, for a specific substrate like this compound, studies could focus on the efficiency of different palladium catalysts and ligands. The electronic and steric properties of the substrate can influence the rates of oxidative addition and reductive elimination steps in the catalytic cycle. researchgate.net

Transition State Analysis

The thermal or photochemical decomposition of aryl azides proceeds through a transition state leading to the formation of a highly reactive singlet nitrene intermediate, with the concomitant extrusion of molecular nitrogen. The energy barrier of this transition state is a critical determinant of the reaction rate. Computational chemistry, particularly Density Functional Theory (DFT) and high-level ab initio methods, has been instrumental in elucidating the geometries and energies of these transition states.

For substituted phenyl azides, the nature and position of the substituents significantly impact the activation energy of this process. Electron-donating groups, such as the ortho-methyl group in this compound, can influence the transition state by altering the electronic structure of the phenyl ring. The para-bromo substituent, being electron-withdrawing through induction but electron-donating through resonance, adds another layer of complexity.

While specific transition state calculations for this compound are not reported, data from related compounds offer valuable insights. For instance, studies on the decomposition of other substituted phenyl azides have quantified the activation barriers for nitrene formation. These studies consistently show that the electronic nature of the substituents modulates the stability of the transition state.

Below is a table summarizing representative computational data for the transition states of analogous substituted phenyl azide decompositions. This data serves as a model for understanding the potential energetic landscape for the decomposition of this compound.

Substituted Phenyl AzideReactionComputational MethodActivation Energy (Ea) (kcal/mol)Reference Compound
Phenyl AzideSinglet Nitrene FormationCASPT2/cc-pVDZ//CASSCF(8,8)/6-31G~31.5Yes
2-FluorophenylnitreneRing Expansion (away from F)CASPT2/cc-pVDZ//CASSCF(8,8)/6-31G-6.0 (relative to azirine)No
2,6-DimethylphenylnitreneCyclizationExperimental (from Arrhenius plot)7.0 ± 0.4Yes
2,4,6-TrimethylphenylnitreneCyclizationExperimental (from Arrhenius plot)7.3 ± 0.4Yes

The data suggests that ortho-alkylation tends to increase the barrier to cyclization of the resulting nitrene, a steric effect that would be relevant for the 2-methyl group in this compound. datapdf.com The electronic contribution of the para-bromo group would further modify this barrier.

Intermediate Characterization

Upon decomposition, this compound is expected to form the corresponding 4-bromo-2-methylphenylnitrene as a primary intermediate. Arylnitrenes are known to exist in both singlet and triplet spin states, with the singlet state typically being the initially formed species in photolysis. These intermediates are highly reactive and can undergo a variety of subsequent reactions, including intersystem crossing (ISC) to the more stable triplet state, intramolecular cyclization, and rearrangement to form expanded ring systems like didehydroazepines.

The characterization of these transient intermediates is challenging due to their short lifetimes. Techniques such as laser flash photolysis (LFP) coupled with UV-Vis and time-resolved infrared (TRIR) spectroscopy, as well as matrix isolation at cryogenic temperatures, have been pivotal in their study.

LFP studies on ortho-substituted phenyl azides have successfully characterized the singlet nitrenes and monitored their decay kinetics. For example, LFP of 2,6-diethylphenyl azide in glassy 3-methylpentane (B165638) at 77 K produced the transient UV-Vis absorption spectrum of the corresponding singlet nitrene, which subsequently decayed to the triplet nitrene. nih.gov Similarly, ultrafast LFP studies on ortho-biphenyl azide have allowed for the direct detection of the initially formed azide excited state and the subsequent singlet nitrene. nih.gov

The table below presents spectroscopic and kinetic data for intermediates generated from analogous aryl azides, which can be used to infer the properties of the intermediates derived from this compound.

IntermediatePrecursorDetection MethodKey Spectroscopic Data (λmax)Lifetime (τ) / Rate Constant (k)Reference Compound
Singlet PhenylnitrenePhenyl AzideLFP (77 K)~350 nmk_ISC = (3.8 ± 0.3) x 10^6 s^-1Yes
Singlet ortho-Biphenylnitreneortho-Biphenyl AzideLFP (298 K, MeCN)400 nm16 psYes
Triplet PhenylnitrenePhenyl AzideESR (15 K)D/hc = 0.990 cm^-1, E/hc = 0.000 cm^-1Persistent at 15 KYes
Benzazirine (from 2,4,6-tri-tert-butylphenyl azide)2,4,6-tri-tert-butylphenyl azideLFP (ambient)285 nm62 nsNo

For 4-bromo-2-methylphenylnitrene, one would anticipate a UV-Vis absorption spectrum characteristic of a singlet arylnitrene, likely with a maximum absorption wavelength influenced by the bromo and methyl substituents. The lifetime of this singlet nitrene would be dictated by the rates of intersystem crossing to the triplet state and any intramolecular reactions. The ortho-methyl group is expected to sterically hinder some reaction pathways, potentially influencing the observed lifetime and product distribution. datapdf.com The triplet nitrene, being more stable, could be characterized by electron spin resonance (ESR) spectroscopy if trapped at low temperatures. acs.org

Applications in Advanced Organic Synthesis and Materials Science

Role as a Bifunctional Building Block

The presence of both an azide (B81097) and a bromo group on the same aromatic ring allows for two independent and different types of chemical reactions. This bifunctionality is key to its utility in constructing more complex molecules step-by-step.

The azide and bromo groups have different reactivities, which enables chemists to modify one group while leaving the other intact for a later reaction. This is known as an orthogonal functionalization strategy. For instance, the azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry," without affecting the bromine atom. researchgate.netresearchgate.net Subsequently, the bromine atom can undergo other reactions, such as cross-coupling reactions, to add more components to the molecule. This stepwise approach provides precise control over the final structure of the molecule. This selective reactivity is crucial for building complex structures where different functional parts need to be added in a specific order. chemrxiv.org

The ability to perform sequential reactions on 1-Azido-4-bromo-2-methylbenzene opens the door to creating molecules with multiple functions. By choosing different reaction partners for the azide and bromo groups, a variety of functionalities can be introduced. For example, a fluorescent tag could be attached via the azide group, and a biologically active component could be added at the bromine site. This leads to the creation of probes for bio-imaging or complex drug candidates.

Table 1: Orthogonal Reactions of this compound

Reactive GroupReaction TypeReagents/ConditionsResulting Functionality
Azide (-N₃)Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Terminal Alkyne, Cu(I) Catalyst1,2,3-Triazole Ring
Bromo (-Br)Suzuki CouplingAryl Boronic Acid, Palladium CatalystBiaryl System
Bromo (-Br)Sonogashira CouplingTerminal Alkyne, Palladium/Copper CatalystsAryl-Alkyne
Bromo (-Br)Buchwald-Hartwig AminationAmine, Palladium CatalystAryl-Amine

Integration into Polymer and Material Functionalization

The unique reactivity of this compound also makes it valuable in the field of materials science, particularly for modifying polymers and creating new materials.

The azide group is particularly useful for attaching molecules to polymer chains. Using the CuAAC reaction, this compound can be "clicked" onto a polymer that has alkyne groups. nih.gov This process, known as grafting, allows for the modification of the polymer's surface properties. Once attached, the still-reactive bromine atom can be used for further functionalization, such as adding molecules that improve the polymer's biocompatibility or introduce specific binding sites. This technique is a powerful way to create advanced polymers with tailored properties. nih.gov

This building block can be used to link different types of materials together. For example, it can be used to connect a biological molecule, like a protein or DNA, to a synthetic polymer or a nanoparticle. This creates a "conjugate material" that combines the properties of both components. Such materials are of great interest for applications in drug delivery, medical diagnostics, and the development of biosensors.

Precursor for Heterocyclic Chemistry

The azide group in this compound is a useful starting point for creating various nitrogen-containing heterocyclic compounds. These ring-shaped molecules are common in pharmaceuticals and other biologically active compounds. For instance, the azide can react with alkynes to form triazoles, which are a class of heterocycles with a wide range of applications. nih.gov The bromine atom can then be used to further modify these heterocyclic structures, allowing for the synthesis of a diverse library of new compounds for drug discovery and other research purposes. researchgate.net

Synthesis of Triazole-Containing Scaffolds

A prominent application of this compound is in the synthesis of 1,2,3-triazole derivatives through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction offers a highly efficient and regioselective method to form 1,4-disubstituted triazoles, which are prevalent in pharmacologically active compounds and functional materials.

In a typical CuAAC reaction, this compound is reacted with a terminal alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst. The catalyst is often generated in situ from copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate (B8700270). The reaction proceeds smoothly in a variety of solvent systems, including a mixture of water and dichloromethane.

Key Features of Triazole Synthesis using this compound:

FeatureDescription
Reaction Type Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants This compound and a terminal alkyne
Catalyst System Typically Copper(II) Sulfate and Sodium Ascorbate
Solvent e.g., Water/Dichloromethane mixture
Product 1-(4-bromo-2-methylphenyl)-4-substituted-1H-1,2,3-triazole
Yield Generally moderate to high (e.g., 65-88%)

The resulting triazole products incorporate the 4-bromo-2-methylphenyl moiety, which can be further functionalized, for instance, through cross-coupling reactions at the bromide position. This allows for the generation of a diverse library of complex molecules from a single azide precursor.

Other Cyclization Reactions

While the CuAAC reaction is the most prominently documented cyclization involving this compound, scientific literature accessible through targeted searches does not currently provide specific examples of other cyclization reactions, such as thermal or photochemical intramolecular cyclizations leading to the formation of other heterocyclic systems like carbazoles, for this particular compound.

Use in Bioorthogonal Chemistry as a Chemical Tool

Bioorthogonal chemistry involves chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Aryl azides are a class of compounds often employed in this field as chemical reporters or for photoaffinity labeling.

Labeling Strategies for Research Tools (without biological outcomes)

The application of this compound in labeling strategies for research tools, where the label itself does not confer a biological outcome, is not specifically detailed in the currently available scientific literature.

Development of Chemical Probes for in vitro Chemical Studies

There is no specific information in the reviewed scientific literature on the development of chemical probes derived from this compound for use in in vitro chemical studies.

Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. For 1-Azido-4-bromo-2-methylbenzene, ¹H and ¹³C NMR spectroscopy provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectral Interpretation (e.g., Aromatic and Methyl Proton Shifts)

For this compound, the aromatic region of the ¹H NMR spectrum is expected to be more complex due to the lower symmetry of the molecule. The three aromatic protons would likely appear as distinct signals. The proton situated between the bromine and azido (B1232118) groups would be influenced by the electron-withdrawing nature of both substituents, likely shifting it downfield. The other two aromatic protons would also exhibit characteristic shifts and coupling patterns based on their positions relative to the substituents. The methyl protons are expected to appear as a singlet in the upfield region of the spectrum, typically around δ 2.3-2.5 ppm, which is a characteristic range for methyl groups attached to an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Predicted Chemical Shift (ppm) Multiplicity
Aromatic Protons~7.0 - 7.6Multiplet
Methyl Protons~2.3 - 2.5Singlet

¹³C NMR Spectral Interpretation (e.g., Carbon Resonances)

Similar to the proton NMR data, a dedicated ¹³C NMR spectrum for this compound is not widely published. However, predictions can be made based on established substituent effects on benzene (B151609) ring carbon chemical shifts. The spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule.

The carbon atom attached to the bromine (C-Br) would experience a shielding effect, a phenomenon observed for heavier halogens, resulting in a relatively upfield chemical shift compared to the other aromatic carbons. github.io Conversely, the carbon atom bonded to the azido group (C-N₃) would be deshielded and appear at a downfield position. The carbon atom bearing the methyl group would also have a characteristic shift, as would the methyl carbon itself, which would resonate at a high-field position. The remaining aromatic carbons would have shifts determined by the cumulative electronic effects of the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
C-N₃~140 - 150
C-Br~110 - 120
C-CH₃~135 - 145
Other Aromatic Carbons~120 - 135
Methyl Carbon~20 - 25

Advanced NMR Techniques (e.g., 2D NMR for connectivity)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

A COSY spectrum would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to delineate the substitution pattern. For example, cross-peaks would be observed between protons that are on neighboring carbon atoms.

An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart. This would be particularly useful for assigning the quaternary carbons (those without directly attached protons), such as the carbons bonded to the bromine and azido groups. For instance, a correlation between the methyl protons and the carbon atom at position 2 would confirm the attachment of the methyl group. Similarly, correlations from the aromatic protons to the substituted carbons would solidify their assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Azide (B81097) Stretching Vibrations (e.g., ~2100 cm⁻¹)

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azide (-N₃) group. This absorption typically occurs in the range of 2100-2160 cm⁻¹. For the related compound 1-azido-4-bromobenzene, this characteristic peak is observed at approximately 2100 cm⁻¹. The synthesis of aromatic azides from their corresponding anilines is often monitored by the appearance of this strong band and the disappearance of the N-H stretching vibrations of the primary amine. sigmaaldrich.com

Halogen and Aromatic Ring Vibrations

The IR spectrum of this compound would also exhibit several other characteristic vibrations. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The aromatic ring itself gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, would be observed in the 700-900 cm⁻¹ range. The presence of the methyl group would be indicated by C-H stretching and bending vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Azide (N₃) asymmetric stretch~2100 - 2160Strong, Sharp
Aromatic C-H stretch>3000Medium to Weak
Aromatic C=C stretch~1450 - 1600Medium to Weak
C-H bend (out-of-plane)~700 - 900Strong
C-Br stretch~500 - 600Medium to Strong

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Detection and Fragmentation Patterns

In the mass spectrum of this compound, the molecular ion peak is expected to appear as a doublet due to the presence of the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

The primary fragmentation pathway for aryl azides upon ionization in a mass spectrometer is the loss of a molecule of nitrogen (N₂), which is a neutral loss of 28 atomic mass units. This fragmentation would lead to the formation of a bromomethylphenylnitrene radical cation. Further fragmentation could involve the loss of the bromine atom or other rearrangements.

While detailed experimental fragmentation data for this compound is not widely available in the reviewed literature, predicted mass-to-charge ratios for various adducts have been calculated and are presented in the table below. uni.lu

AdductPredicted m/z
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M-H]⁻209.96722
[M+NH₄]⁺229.00832
[M+K]⁺249.93766
[M+H-H₂O]⁺193.97176
[M+HCOO]⁻255.97270
[M+CH₃COO]⁻269.98835
[M+Na-2H]⁻231.94917
[M]⁺210.97395
[M]⁻210.97505

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from computational predictions. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of a compound. This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₇H₆BrN₃), HRMS would be able to confirm the exact mass, further substantiating its identity. While specific experimental HRMS data is not readily found in the literature, the predicted monoisotopic mass and the exact masses of common adducts are valuable for theoretical analysis. uni.lu

SpeciesPredicted Exact Mass (Da)
[M]⁺210.97395
[M+H]⁺211.98178
[M+Na]⁺233.96372

Table 2: Predicted high-resolution mass values for this compound and its common adducts. uni.lu

Crystallographic Studies (e.g., X-ray Diffraction)

Solid-State Structure Elucidation

Despite extensive searches of scientific databases and literature, no experimental crystallographic data for this compound has been publicly reported. Therefore, the elucidation of its solid-state structure through X-ray diffraction has not been achieved or is not available in the public domain.

Bond Lengths, Angles, and Conformation

As a consequence of the lack of crystallographic data, there is no experimental information available on the specific bond lengths, bond angles, or the conformational orientation of the substituents on the benzene ring for this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-azido-4-bromo-2-methylbenzene, these calculations can elucidate the effects of the substituent groups—azido (B1232118) (-N₃), bromo (-Br), and methyl (-CH₃)—on the benzene (B151609) ring.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to calculate the optimized geometry, electronic properties, and vibrational frequencies of molecules. In the context of substituted aryl azides, DFT calculations can provide a detailed picture of how the different functional groups influence the electron distribution and geometry of the molecule.

While specific DFT studies exclusively on this compound are not extensively detailed in the public domain, related research on similar substituted aromatic azides highlights the utility of this approach. For instance, in a study focused on the synthesis of 1,4-biphenyl-triazole derivatives, this compound was used as a key reagent. acs.org The computational part of such studies often involves DFT calculations to understand the reactivity and electronic nature of the azide (B81097) precursor. acs.org

The following table illustrates the kind of data that can be obtained from DFT calculations for an aromatic azide, though the specific values for this compound would require dedicated computational analysis.

PropertyIllustrative Calculated ValueMethod/Basis Set
Total EnergyPlaceholder Value (e.g., in Hartrees)B3LYP/6-31G
Dipole MomentPlaceholder Value (e.g., in Debye)B3LYP/6-31G
Azide N-N-N Bond Angle~170-175°B3LYP/6-31G
C-N Bond Length (Azide)~1.40-1.42 ÅB3LYP/6-31G

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Specific computational studies are required to determine the precise values for this compound.

Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich aromatic ring and the azide group, while the LUMO would also be distributed over the aromatic system. The substituent groups play a significant role in modulating the energies of these orbitals.

Prediction of Reactivity and Selectivity

Computational methods are invaluable for predicting the reactivity and selectivity of chemical reactions involving this compound.

Electronic Property Modulation by Substituents

The electronic properties of the benzene ring in this compound are modulated by the interplay of the electronic effects of the three substituents:

Azido group (-N₃): This group is generally considered to be electron-withdrawing through the inductive effect, but it can also act as a weak π-donor.

Methyl group (-CH₃): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

The combination of these substituents creates a unique electronic environment on the aromatic ring, which influences its reactivity in reactions such as cycloadditions involving the azide group.

Thermodynamic and Kinetic Predictions

Computational chemistry can be used to predict the thermodynamics and kinetics of reactions involving this compound. For instance, the decomposition of aryl azides to form highly reactive nitrenes is a well-studied process. DFT calculations can be employed to determine the bond dissociation energy of the C-N₃ bond and the activation energy for the elimination of dinitrogen (N₂).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations could be used to investigate its behavior in different solvent environments, its conformational dynamics, and its interactions with other molecules.

As of now, there are no specific molecular dynamics simulation studies reported in the literature that focus solely on this compound. However, such simulations could provide valuable insights into its aggregation behavior, solubility, and transport properties, which are important for its application in synthesis and materials science.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotational orientation of the azido group with respect to the benzene ring. Due to the presence of the methyl group at the ortho position, steric hindrance plays a significant role in determining the preferred conformation.

Theoretical calculations and experimental data from related structures indicate that the azido group in aryl azides is not freely rotating. The rotation around the C-N bond is subject to a rotational barrier, influenced by both steric and electronic factors. For phenyl azide itself, the barrier to rotation is relatively low. However, the introduction of an ortho-substituent, such as the methyl group in this compound, is expected to significantly increase this barrier.

In a study on 2-Azido-N-(4-methylphenyl)acetamide, which features an azido group ortho to a methyl-substituted amide group, crystallographic data revealed distinct rotational orientations of the azido group. The observed N—N—C—C torsion angles were -173.9 (2)° and -102.7 (2)°, indicating that specific conformations are strongly preferred in the solid state to minimize steric clashes. nih.govresearchgate.net For this compound, it is anticipated that the most stable conformation would involve the azido group being oriented away from the bulky methyl group to alleviate steric strain.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide quantitative insights into the conformational preferences. By calculating the potential energy surface as a function of the C(2)-C(1)-N(azide)-N(azide) dihedral angle, the energy minima corresponding to stable conformers and the energy barriers between them can be determined.

Table 1: Calculated Rotational Barrier Data for Phenyl Azide (Illustrative)

ParameterValue (kcal/mol)
Rotational Barrier~2-4

Note: This data is for the parent phenyl azide and serves as a baseline. The presence of ortho and para substituents in this compound will alter these values.

Intermolecular Interactions in Solution or Solid State

The intermolecular interactions of this compound in the condensed phase are a composite of several non-covalent forces, which dictate its crystal packing and solution-state behavior. wikipedia.org These interactions include:

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. These interactions are influenced by the electron density of the aromatic ring, which is modulated by the electron-donating methyl group and the electron-withdrawing bromo and azido groups. acs.org

Halogen Bonding: The bromine atom is capable of forming halogen bonds, where it acts as an electrophilic region (σ-hole) and interacts with a nucleophilic site on an adjacent molecule, such as the nitrogen atoms of the azido group.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment arising from the polar C-Br and C-N bonds. These dipoles will align in the solid state to maximize attractive interactions.

Van der Waals Forces: London dispersion forces are also significant, particularly due to the presence of the large, polarizable bromine atom.

Studies on related azido-containing compounds have shown that azido-azido intermolecular interactions can be weakly stabilizing, primarily driven by dispersion forces. unizar.es The crystal packing of this compound will therefore be a delicate balance of these varied interactions, aiming to achieve the most stable three-dimensional arrangement. In solution, these same intermolecular forces will influence solubility and aggregation behavior.

Development of Predictive Models in Chemical Synthesis

AI-driven Synthesis Planning

The AI would then suggest various methods for the conversion of the aniline (B41778) to the aryl azide, such as:

Diazotization followed by azidation: This is a classic and widely used method. The AI could identify optimal diazotizing agents (e.g., sodium nitrite (B80452) with an acid) and azide sources (e.g., sodium azide). mdpi.com

Direct azidation methods: Newer, potentially safer methods that avoid the isolation of diazonium salts could also be proposed.

The AI's analysis would not be limited to the final step. It would also provide potential synthetic pathways for the precursor, 4-bromo-2-methylaniline (B145978), starting from commercially available materials. The predictive power of these tools can accelerate route scouting, reduce experimental effort, and potentially identify more efficient and sustainable synthetic strategies. iucr.orgnih.govyoutube.com

Mechanistic Modeling (e.g., COMSOL Multiphysics for reaction kinetics)

Mechanistic modeling software, such as COMSOL Multiphysics, can be employed to simulate and optimize the reaction conditions for the synthesis of this compound. nih.gov This is particularly valuable for understanding and controlling the key reaction steps, such as the diazotization of 4-bromo-2-methylaniline and its subsequent reaction with an azide salt.

A COMSOL model could be developed to:

Simulate Reaction Kinetics: By inputting the reaction mechanism and rate constants (which can be estimated or determined experimentally), the model can predict the concentration of reactants, intermediates, and products over time. rsc.org This allows for the optimization of parameters like reaction time and temperature.

Analyze Heat Transfer: The diazotization reaction is often exothermic. COMSOL can model the heat generation and dissipation within the reactor, helping to ensure thermal safety and prevent runaway reactions.

By coupling fluid dynamics, heat transfer, and chemical kinetics, a comprehensive model of the synthesis process can be created. researchgate.netnih.gov This allows for the virtual exploration of different reactor designs and operating conditions to maximize yield and purity while ensuring safety and efficiency.

Q & A

Q. What are the recommended synthetic routes for 1-azido-4-bromo-2-methylbenzene, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via diazotization of 4-bromo-2-methylaniline followed by azide substitution. Key steps include:

  • Diazotization : Use NaNO₂ in acidic media (HCl/H₂O) at 0–5°C to generate the diazonium salt.
  • Azide Substitution : React with NaN₃ under controlled pH (6–7) to avoid side reactions.
    Yield optimization involves:
  • Temperature control (<10°C) to prevent decomposition of intermediates.
  • Use of stabilizing agents like CuSO₄ to suppress aryl radical formation .
  • Monitoring by TLC or HPLC to track reaction progress.

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Purity : Quantify via GC-MS or HPLC with a reverse-phase C18 column (mobile phase: acetonitrile/water, 70:30).
  • Structural Confirmation :
    • NMR : Compare ¹H and ¹³C spectra with computational predictions (e.g., DFT/B3LYP methods ).
    • IR Spectroscopy : Confirm azide stretch (~2100 cm⁻¹) and absence of amine peaks.
    • X-ray Crystallography : For unambiguous confirmation, use SHELX suite for structure refinement .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Explosivity Mitigation : Avoid mechanical shock, heat, or prolonged light exposure. Store at –20°C in amber glass.
  • Health Hazards : Use fume hoods, PPE (nitrile gloves, goggles), and monitor for azide leakage via iodometric titration.
  • Waste Disposal : Quench azides with NaNO₂/HCl before neutralization .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

Methodological Answer:

  • DFT Setup : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO).
  • Reactivity Analysis :
    • Azide group’s electrophilicity index predicts cycloaddition kinetics with alkynes.
    • Solvent effects (PCM model) refine activation energy barriers .
  • Validation : Compare computed vs. experimental reaction rates (e.g., Arrhenius plots).

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

Methodological Answer:

  • Challenges :
    • Azide group disorder due to rotational flexibility.
    • Weak X-ray scattering from light atoms (N₃).
  • Solutions :
    • Collect high-resolution data (λ = 0.7–0.9 Å) at synchrotron facilities.
    • Use SHELXL for anisotropic refinement of azide groups and restraints on bond lengths .
    • Validate thermal parameters with Hirshfeld surface analysis.

Q. How does steric hindrance from the methyl group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Mechanistic Study :
    • Perform kinetic studies with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3).
    • Monitor coupling efficiency (GC-MS) between bromo-azide and boronic acids.
  • Steric Analysis :
    • Use molecular docking (AutoDock Vina) to model Pd insertion into C–Br bonds.
    • Compare Mulliken charges (DFT) to identify electronic vs. steric dominance .

Q. What strategies enable selective functionalization of the azide vs. bromide group in this compound?

Methodological Answer:

  • Azide-Specific Reactions :
    • Cu-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temp, aqueous/organic biphasic system).
  • Bromide-Specific Reactions :
    • Miyaura borylation using Pd(dppf)Cl₂ and bis(pinacolato)diboron in THF at 80°C.
  • Orthogonality Validation : Monitor by ¹H NMR after sequential reactions .

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Feasible Synthetic Routes

Reactant of Route 1
1-Azido-4-bromo-2-methylbenzene
Reactant of Route 2
Reactant of Route 2
1-Azido-4-bromo-2-methylbenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.